3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide
Description
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide is a pyrazolo-pyrimidine derivative characterized by a tert-butyl group at the N1 position of the pyrazolo[3,4-d]pyrimidine core and a 4-methylphenyl substituent on the propanamide side chain.
Properties
IUPAC Name |
3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-5-7-14(8-6-13)22-16(25)9-10-23-12-20-17-15(18(23)26)11-21-24(17)19(2,3)4/h5-8,11-12H,9-10H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZTVFIPOKWKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
This compound can be characterized by its molecular formula and a molecular weight of 303.36 g/mol. The structure includes a tert-butyl group and a pyrazolo[3,4-d]pyrimidine core, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N5O2 |
| Molecular Weight | 303.36 g/mol |
| CAS Number | 953167-81-2 |
Synthesis
The synthesis of this compound typically involves multiple steps starting from basic precursors. Key steps include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of the Tert-butyl Group : Alkylation reactions using tert-butyl halides in the presence of strong bases.
- Formation of the Amide Linkage : Coupling with an appropriate amine derivative to form the final product.
The biological activity of 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide is primarily attributed to its ability to inhibit specific enzymes and kinases involved in cellular signaling pathways. This inhibition can lead to:
- Suppression of Cell Proliferation : The compound has shown potential in reducing the growth of various cancer cell lines.
- Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in malignant cells.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance:
- In vitro studies have indicated that it can effectively inhibit the proliferation of cancer cells at low micromolar concentrations (IC50 values ranging from 10 to 20 µM).
Case Studies
Several studies have documented the effects of this compound on various cancer cell lines:
- Study on Breast Cancer Cells : A study reported that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours.
- Lung Cancer Cell Line : Another study indicated that it inhibited A549 lung cancer cells significantly, with an IC50 value of approximately 15 µM.
Comparison with Similar Compounds
N-(3-(Trifluoromethyl)phenyl) Derivative
A closely related compound, 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[3-(trifluoromethyl)phenyl]propanamide (CAS: 946234-32-8), replaces the 4-methylphenyl group with a 3-(trifluoromethyl)phenyl moiety. Key differences include:
- Molecular Formula : C₂₀H₂₂F₃N₅O₂ vs. C₁₉H₂₃N₅O₂ (target compound, inferred from ).
- Substituent Effects : The electron-withdrawing trifluoromethyl group enhances metabolic stability and may influence binding affinity to hydrophobic pockets in biological targets compared to the electron-donating methyl group .
N-(4-Ethoxyphenyl) Derivative
Another analog, 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-ethoxyphenyl)acetamide (CAS: 863447-87-4), features an ethoxy group instead of methyl on the phenyl ring. Notable properties:
Thiazole-Oxadiazole Hybrids
Compounds 7c–7f () share a propanamide backbone but incorporate sulfanyl-linked 1,3,4-oxadiazole and 2-amino-1,3-thiazole moieties. Key distinctions:
- Bioactivity Potential: Thiazole-oxadiazole hybrids are associated with antimicrobial and enzyme inhibitory activities, diverging from the pyrazolo-pyrimidine scaffold’s typical applications .
Molecular and Pharmacophoric Features
Tert-Butyl Group
The tert-butyl substituent at N1 is a conserved feature in the target compound and its analogs (). This bulky group likely:
- Enhances metabolic stability by sterically shielding the pyrazolo-pyrimidine core.
- Influences binding to hydrophobic domains in target proteins.
Aromatic Substituents
- 4-Methylphenyl : Moderately lipophilic, balancing solubility and membrane permeability.
- 4-Ethoxyphenyl : Increases polarity, which may enhance aqueous solubility but reduce blood-brain barrier penetration .
Data Tables
Table 1. Structural and Molecular Comparison
*Inferred from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
